BenchChemオンラインストアへようこそ!

6-Azaspiro[3.4]octane-6-carbonyl chloride

BACE1 Inhibition Alzheimer's Disease Spirocyclic Scaffold

6-Azaspiro[3.4]octane-6-carbonyl chloride (CAS 2290341-29-4) is a strategically differentiated spirocyclic building block whose precise 6-azaspiro[3.4]octane core and acyl chloride functionality are non-substitutable for medicinal chemistry. Supported by sub‑nanomolar BACE1 (IC₅₀ = 0.800 nM) and MGL (IC₅₀ = 0.870 nM) inhibition data, its single rotatable bond and saturated framework deliver conformational pre‑organization superior to linear or planar alternatives. The electrophilic carbonyl chloride enables mild, high‑yielding amide coupling for rapid SAR exploration of peripheral binding pockets. Procure this scaffold‑defining intermediate to build fragment libraries that explore three‑dimensional chemical space and accelerate beta‑secretase or serine hydrolase programs.

Molecular Formula C8H12ClNO
Molecular Weight 173.64
CAS No. 2290341-29-4
Cat. No. B2840888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octane-6-carbonyl chloride
CAS2290341-29-4
Molecular FormulaC8H12ClNO
Molecular Weight173.64
Structural Identifiers
SMILESC1CC2(C1)CCN(C2)C(=O)Cl
InChIInChI=1S/C8H12ClNO/c9-7(11)10-5-4-8(6-10)2-1-3-8/h1-6H2
InChIKeyGOGDJKCJVONLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.4]octane-6-carbonyl chloride (CAS 2290341-29-4) Procurement Guide: Building Block for Spirocyclic Amide Synthesis


6-Azaspiro[3.4]octane-6-carbonyl chloride (CAS 2290341-29-4) is a heterocyclic building block featuring a conformationally rigid 6-azaspiro[3.4]octane core and an electrophilic acyl chloride functional group. With the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol, this compound serves as a reactive intermediate for the introduction of the saturated 6-azaspiro[3.4]octane scaffold into larger molecular architectures . The acyl chloride functionality enables efficient amide bond formation under mild conditions, making it a strategic tool for medicinal chemistry campaigns that require sp³-rich, three-dimensional building blocks [1].

6-Azaspiro[3.4]octane-6-carbonyl chloride: Why In-Class Analogs Are Not Interchangeable


Generic substitution among spirocyclic carbonyl chlorides is not scientifically valid due to three distinct sources of functional divergence: (1) the precise ring size and heteroatom placement dictate the three-dimensional exit vector geometry, which directly impacts target binding and physicochemical properties of downstream products [1]; (2) regioisomeric variations (e.g., 5-azaspiro vs. 6-azaspiro) produce fundamentally different spatial orientations that alter molecular recognition [2]; and (3) the presence or absence of additional heteroatoms (e.g., oxa-azaspiro analogs) modifies polarity, hydrogen-bonding capacity, and metabolic stability profiles . The quantitative evidence below demonstrates that even structurally similar spirocyclic carbonyl chlorides yield divergent performance outcomes when incorporated into bioactive molecules.

6-Azaspiro[3.4]octane-6-carbonyl chloride: Comparative Performance Data for Scientific Selection


Ring-Contracted Analog Yields 280× Lower Potency in BACE1 Inhibitor Context

When the 6-azaspiro[3.4]octane scaffold is incorporated into BACE1 (beta-secretase 1) inhibitors via the carbonyl chloride intermediate, the resulting compound achieves an IC₅₀ of 0.800 nM against human recombinant BACE1. In contrast, compounds utilizing the ring-contracted 2-azaspiro[3.3]heptane scaffold (a close structural analog with one fewer methylene unit) show substantially reduced activity in the same target class, with reported IC₅₀ values typically exceeding 220 nM [1]. The 280-fold difference in potency demonstrates that the precise spirocyclic ring size is a critical determinant of target engagement and cannot be compromised through analog substitution.

BACE1 Inhibition Alzheimer's Disease Spirocyclic Scaffold

Monoacylglycerol Lipase (MGL) Inhibition Demonstrates Sub-Nanomolar Potency Achievable with 6-Azaspiro[3.4]octane Scaffold

Derivatives synthesized from 6-azaspiro[3.4]octane-6-carbonyl chloride have demonstrated IC₅₀ values of 0.870 nM against human monoglyceride lipase (MGL) [1]. While direct comparator data for the identical target using alternative spirocyclic carbonyl chlorides is not available in the public domain, the sub-nanomolar potency achieved with this specific scaffold establishes a high-performance baseline that structurally distinct analogs (e.g., carbocyclic spiro[3.4]octane-2-carbonyl chloride) may not replicate due to the absence of the nitrogen atom required for key hydrogen-bonding interactions .

MGL Inhibition Endocannabinoid System Pain Management

Conformational Rigidity Parameter: sp³ Fraction and Rotatable Bond Count Differentiation

The 6-azaspiro[3.4]octane core exhibits a calculated rotatable bond count of 1 and a hydrogen bond acceptor count of 1, with a calculated logP of approximately 1.7 [1]. In comparison, linear amine building blocks such as N-Boc-piperidine-4-carbonyl chloride possess 2-3 rotatable bonds and higher conformational entropy, while planar aromatic acyl chlorides lack three-dimensional character entirely . The restricted conformational freedom inherent to the spirocyclic architecture reduces the entropic penalty upon target binding, a principle associated with improved target selectivity and metabolic stability in drug candidates [2].

Conformational Restriction Drug-Likeness Scaffold Design

6-Azaspiro[3.4]octane-6-carbonyl chloride: Validated Application Scenarios for Procurement Planning


Medicinal Chemistry: BACE1 Inhibitor Lead Optimization for Alzheimer's Disease

Based on the demonstrated sub-nanomolar BACE1 inhibitory activity (IC₅₀ = 0.800 nM) of compounds incorporating the 6-azaspiro[3.4]octane scaffold, this carbonyl chloride is a strategic building block for SAR exploration in beta-secretase inhibitor programs. The spirocyclic core contributes to the conformational pre-organization required for optimal occupancy of the BACE1 active site, while the acyl chloride functionality enables rapid diversification via amide coupling to probe peripheral binding pockets [1].

Chemical Biology: Serine Hydrolase Probe Synthesis

The sub-nanomolar MGL inhibition data (IC₅₀ = 0.870 nM) for 6-azaspiro[3.4]octane-containing compounds establishes this scaffold as a productive starting point for developing chemical probes targeting serine hydrolases within the endocannabinoid system. The three-dimensional spirocyclic architecture provides a distinct binding mode compared to linear or planar inhibitor scaffolds [2].

Fragment-Based Drug Discovery: sp³-Rich Scaffold Library Construction

The conformational restriction parameters (1 rotatable bond, sp³-enriched saturated framework) position 6-azaspiro[3.4]octane-6-carbonyl chloride as a valuable component for building fragment libraries that explore three-dimensional chemical space. The reactive acyl chloride group permits straightforward conjugation to diverse amine-containing fragments or target-directed warheads [3].

Quote Request

Request a Quote for 6-Azaspiro[3.4]octane-6-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.